molecular formula C21H20N4O5S2 B5057688 ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B5057688
M. Wt: 472.5 g/mol
InChI Key: PBYIWJHFGIBIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a cyano group, an oxadiazole ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The InChI string for this compound is InChI=1S/C21H20N4O5S2/c1-4-28-15-9-7-6-8-13(15)18-24-25-21(30-18)31-11-16(26)23-19-14(10-22)12(3)17(32-19)20(27)29-5-2/h6-9H,4-5,11H2,1-3H3,(H,23,26) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, cyanoacetohydrazides can react at several sites with both nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H20N4O5S2 and an average mass of 551.677 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also available .

Scientific Research Applications

Pharmacological Activities

  • Cytotoxic Evaluation of Derivatives : Novel derivatives of 1,3,4-oxadiazoles, which are closely related to the compound , were synthesized and their anticancer properties were evaluated. This suggests potential pharmacological applications for such compounds (Adimule et al., 2014).
  • Synthesis and Anti-Proliferative Screening : Similar thiazole compounds were synthesized and tested for anticancer activity against breast cancer cells, indicating a potential application in cancer treatment (Sonar et al., 2020).

Industrial and Analytical Applications

  • Characterization for Industrial Applications : Thio-1,3,4-oxadiazol-2-yl derivatives were synthesized for industrial applications. The characteristics of these compounds, including their chemical structure and thermal stability, were studied, pointing to their potential in various industrial applications (Shafi et al., 2021).

Antimicrobial Activities

  • Synthesis with Antimicrobial Activities : The synthesis of thiazoles and their fused derivatives, which include structures similar to the compound , were found to have antimicrobial activities. This indicates a potential use in the development of new antimicrobial agents (Wardkhan et al., 2008).

Chelating Properties

  • Transition Metal Chelates Derived from Benzofuran-1,3,4-Oxadiazole : Novel ligands, including 1,3,4-oxadiazole derivatives, were synthesized and evaluated for their chelating properties. This research suggests the potential application of such compounds in the field of coordination chemistry (Varde & Acharya, 2017).

properties

IUPAC Name

ethyl 4-cyano-5-[[2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-4-28-15-9-7-6-8-13(15)18-24-25-21(30-18)31-11-16(26)23-19-14(10-22)12(3)17(32-19)20(27)29-5-2/h6-9H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIWJHFGIBIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.